molecular formula C15H33In B8590811 Indium, tris(2,2-dimethylpropyl)- CAS No. 106136-98-5

Indium, tris(2,2-dimethylpropyl)-

Cat. No.: B8590811
CAS No.: 106136-98-5
M. Wt: 328.24 g/mol
InChI Key: WAKXDUIFFXWYTN-UHFFFAOYSA-N
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Description

Indium, tris(2,2-dimethylpropyl)-, also known as tris(neopentyl)indium, is an organoindium compound characterized by three 2,2-dimethylpropyl (neopentyl) groups bonded to an indium center. Its molecular formula is In(C(CH₃)₂CH₂)₃, and its structure is defined by sterically bulky ligands that influence its reactivity, stability, and applications in organometallic synthesis.

Properties

CAS No.

106136-98-5

Molecular Formula

C15H33In

Molecular Weight

328.24 g/mol

IUPAC Name

tris(2,2-dimethylpropyl)indigane

InChI

InChI=1S/3C5H11.In/c3*1-5(2,3)4;/h3*1H2,2-4H3;

InChI Key

WAKXDUIFFXWYTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C[In](CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Organometallic Chemistry

Tris(neopentyl)indium belongs to a class of tris-organometallic compounds. Key comparisons include:

Compound Metal Center Ligand Type Key Properties/Applications Stability Notes
Tris(neopentyl)indium Indium (In) 2,2-dimethylpropyl High steric bulk, low solubility in polar solvents Likely air-sensitive
Tris(neopentyl)tungsten Tungsten (W) 2,2-dimethylpropyl Used in catalysis; higher thermal stability Air-stable in inert atmospheres
Triphenylindium Indium (In) Phenyl (C₆H₅) Moderate reactivity; used in OLED precursors Less stable than neopentyl analogs

Key Observations :

  • Steric Effects : The neopentyl group’s bulkiness in tris(neopentyl)indium reduces its reactivity toward nucleophiles compared to less hindered ligands (e.g., methyl or ethyl) .
  • Thermal Stability : Tungsten analogs with neopentyl ligands exhibit high thermal stability, suggesting similar trends for indium derivatives under controlled conditions .
Spectroscopic and Crystallographic Data

Infrared (IR) and NMR spectra of similar compounds highlight strong C–In bonding and ligand-dominated vibrational modes.

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